6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core, substituted at position 6 with a 4-fluorophenyl group, a methyl group at position 3, and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl aromatic ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy and methyl groups on the aryl carboxamide may influence solubility and target binding . Its molecular formula is CₙHₘFₖNₚOₓS, with a molecular weight of ~400–450 g/mol (exact mass requires experimental data).
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-12-4-9-18(27-3)16(10-12)23-20(26)19-13(2)25-11-17(24-21(25)28-19)14-5-7-15(22)8-6-14/h4-11H,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXHFHTBYRTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the imidazo[2,1-b][1,3]thiazole core.
Attachment of the 2-methoxy-5-methylphenyl group: This can be done through an amide coupling reaction using appropriate carboxylic acid derivatives and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, heterocyclic cores, and biological activities.
Key Structural and Functional Differences:
Sulfone-modified dihydroimidazothiazole () increases metabolic stability but reduces aromaticity compared to the target compound .
Substituent Effects :
- Fluorine vs. Chlorine : The 4-fluorophenyl group (target) provides moderate lipophilicity and resistance to oxidative metabolism, while 4-chlorophenyl () increases steric bulk and electron-withdrawing effects .
- Methoxy/Methyl Groups : The 2-methoxy-5-methylphenyl carboxamide (target) balances solubility and membrane permeability, whereas simpler methoxyphenyl groups () may reduce steric hindrance .
Functional Groups :
- Nitro groups () enhance antibacterial activity but increase toxicity risks .
- Sulfone () and triazolopyrimidine () moieties improve target selectivity but complicate synthesis .
Pharmacokinetic and Physicochemical Trends:
- Lipophilicity (logP): Fluorophenyl and methyl groups in the target compound likely increase logP (~3.5–4.5), favoring blood-brain barrier penetration.
- Solubility : The carboxamide group in all compounds enhances aqueous solubility, but bulky aryl substituents (e.g., 2-methoxy-5-methylphenyl) may limit it .
Research Implications
The target compound’s unique combination of a fluorophenyl-imidazothiazole core and substituted aryl carboxamide positions it as a promising candidate for further optimization. Comparative studies with ’s sulfone analog could clarify the role of aromaticity in target binding, while nitro group incorporation (as in ) might expand its antibacterial scope . Future work should prioritize in vitro assays to validate hypothesized anticancer or antimicrobial activities .
Biological Activity
The compound 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazole and thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Imidazole and thiazole rings : These heterocyclic moieties are known for their roles in biological activity.
- Fluorophenyl and methoxy-substituted phenyl groups : These substituents can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. A study on related imidazo[2,1-b][1,3]thiazole derivatives demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, using the cup plate method . The presence of electron-withdrawing groups like fluorine may enhance the antimicrobial efficacy by improving the compound's lipophilicity and membrane penetration.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance:
- Cell Line Studies : Compounds similar to 6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide have shown promising results against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings, such as methoxy or methyl groups, has been correlated with enhanced cytotoxicity. Electron-donating groups tend to increase activity by stabilizing the transition state during interaction with biological targets .
Case Studies
- In Vitro Studies : In a comparative study involving several derivatives of thiazole compounds, it was found that modifications in the substituent patterns significantly influenced their anticancer activities. For example, a derivative with a para-methyl substitution exhibited an IC50 of 33.29% against HepG2 cells, indicating strong anticancer potential .
- Mechanism of Action : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
